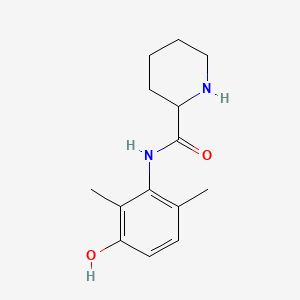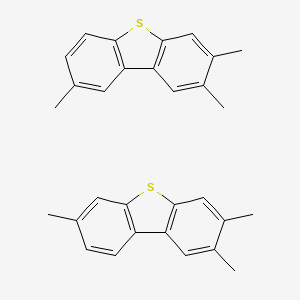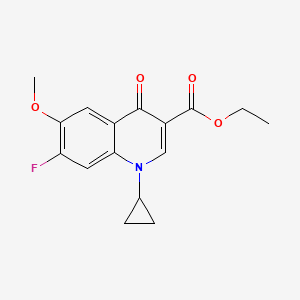
3-甲基吡啶-d7
概述
描述
3-Methylpyridine-d7: is a deuterated form of 3-methylpyridine, also known as 3-picoline. It is an organic compound with the molecular formula C6D7N. The deuterium atoms replace the hydrogen atoms in the methyl group and the pyridine ring, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
3-Methylpyridine-d7 is widely used in scientific research due to its unique properties:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms in 3-methylpyridine-d7 make it an excellent internal standard for NMR spectroscopy, allowing for accurate quantification and structural analysis of organic compounds.
Isotope Labeling: It is used as a labeled compound in various biochemical and pharmacological studies to trace metabolic pathways and reaction mechanisms.
Pharmaceutical Research: The compound is used in the synthesis of deuterated drugs, which often exhibit improved metabolic stability and reduced toxicity compared to their non-deuterated counterparts.
Chemical Synthesis: It serves as a precursor in the synthesis of various pyridine derivatives, which are important intermediates in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
作用机制
Target of Action
3-Methylpyridine-d7, also known as 3-Picoline-d7, is a small molecule that primarily targets Collagenase 3 and Stromelysin-1 in humans . These targets are enzymes involved in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Biochemical Pathways
The downstream effects of these alterations could include changes in tissue remodeling processes .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
Given its targets, it is plausible that the compound could influence processes related to extracellular matrix degradation, potentially affecting tissue remodeling .
Action Environment
Like many chemical compounds, its action and stability could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
生化分析
Biochemical Properties
It is known that 3-Methylpyridine, the non-deuterated form, can undergo various biochemical reactions .
Cellular Effects
It is known that 3-Methylpyridine, the non-deuterated form, can interact with various enzymes and proteins
Molecular Mechanism
It is known that 3-Methylpyridine, the non-deuterated form, can interact with various biomolecules
Temporal Effects in Laboratory Settings
It is known that 3-Methylpyridine, the non-deuterated form, can undergo various reactions over time
Dosage Effects in Animal Models
It is known that 3-Methylpyridine, the non-deuterated form, can have various effects in animal models
Metabolic Pathways
It is known that 3-Methylpyridine, the non-deuterated form, can be involved in various metabolic pathways
Transport and Distribution
It is known that 3-Methylpyridine, the non-deuterated form, can be transported and distributed within cells and tissues
Subcellular Localization
It is known that 3-Methylpyridine, the non-deuterated form, can be localized in various subcellular compartments
准备方法
Synthetic Routes and Reaction Conditions:
Deuterium Exchange Method: One common method for preparing 3-methylpyridine-d7 involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved by treating 3-methylpyridine with deuterium oxide (D2O) in the presence of a catalyst such as platinum or palladium. The reaction is typically carried out under elevated temperatures and pressures to facilitate the exchange process.
Direct Synthesis: Another method involves the direct synthesis of 3-methylpyridine-d7 from deuterated precursors. For example, starting with deuterated acrolein and deuterated ammonia, the reaction proceeds through a series of steps including cyclization to form the desired product.
Industrial Production Methods: Industrial production of 3-methylpyridine-d7 often involves the use of zeolite catalysts. The process typically includes the reaction of deuterated acrolein, deuterated propionaldehyde, and deuterated ammonia over a zeolite catalyst. This method is advantageous due to its high yield and efficiency .
化学反应分析
Types of Reactions:
Oxidation: 3-Methylpyridine-d7 can undergo oxidation reactions to form nicotinic acid (vitamin B3).
Reduction: Reduction of 3-methylpyridine-d7 can lead to the formation of 3-methylpiperidine-d7. This reaction is usually carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: The compound can also undergo substitution reactions where the methyl group or the pyridine ring can be functionalized with various substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Nitric acid (HNO3), temperature range of 165-195°C.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst, room temperature.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., sodium amide).
Major Products:
Oxidation: Nicotinic acid (vitamin B3).
Reduction: 3-Methylpiperidine-d7.
Substitution: Various substituted pyridines depending on the reagents used.
相似化合物的比较
2-Methylpyridine (2-Picoline): Similar to 3-methylpyridine but with the methyl group attached to the second position of the pyridine ring.
4-Methylpyridine (4-Picoline): Similar to 3-methylpyridine but with the methyl group attached to the fourth position of the pyridine ring.
3,5-Dimethylpyridine (3,5-Lutidine): Contains two methyl groups attached to the third and fifth positions of the pyridine ring.
Comparison:
3-Methylpyridine-d7 vs. 2-Methylpyridine: Both compounds have similar chemical properties, but their reactivity can differ due to the position of the methyl group. 3-Methylpyridine-d7 is more commonly used in NMR spectroscopy due to its deuterium labeling.
3-Methylpyridine-d7 vs. 4-Methylpyridine: The position of the methyl group affects the compound’s reactivity and its use in synthesis. 4-Methylpyridine is less commonly used as an NMR standard compared to 3-methylpyridine-d7.
3-Methylpyridine-d7 vs. 3,5-Dimethylpyridine: The presence of two methyl groups in 3,5-dimethylpyridine makes it more sterically hindered, affecting its reactivity and applications in synthesis.
3-Methylpyridine-d7 stands out due to its deuterium labeling, making it particularly valuable in NMR spectroscopy and isotope labeling studies .
属性
IUPAC Name |
2,3,4,6-tetradeuterio-5-(trideuteriomethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c1-6-3-2-4-7-5-6/h2-5H,1H3/i1D3,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQTTZVARXURQS-AAYPNNLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc](/img/structure/B587913.png)



![3-Pyrrolidinamine,4-[(methylthio)methyl]-(9CI)](/img/new.no-structure.jpg)



![diethyl 2-[(N-cyclopropyl-3-fluoro-4-methoxyanilino)methylidene]propanedioate](/img/structure/B587929.png)

